N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine
Overview
Description
Scientific Research Applications
1. Drug Design and Synthesis
Compounds featuring benzyl groups and specific functional modifications have been explored for their potential in drug design. For instance, the study on dual inhibitors of HIV reverse transcriptase and integrase highlights the rational design of molecules based on structural requirements for binding to target proteins, suggesting potential applications in antiviral therapy (Jing Tang et al., 2011).
2. Antimicrobial and Anti-inflammatory Agents
The synthesis and biological evaluation of novel compounds for their antimicrobial and anti-inflammatory properties indicate the potential of structurally related molecules in treating infections and inflammation (B. V. Kendre et al., 2015). This could imply applications in developing new therapeutic agents.
3. Material Science
Research into hydroxyl functional polybenzoxazine precursors for post-polymer modifications demonstrates the versatility of such compounds in materials science, particularly in enhancing the reactivity of molecules for applications in polymers and coatings (Acerina Trejo-Machin et al., 2017). This area could be relevant for improving the properties of materials used in various industrial applications.
4. Environmental Bioremediation
The development of catechol 2,3-dioxygenase-specific primers for monitoring bioremediation by competitive quantitative PCR illustrates the use of biochemical tools in assessing and enhancing the bioremediation of environmental contaminants (M. Mesarch et al., 2000). While not directly related to N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine, this application area underscores the broader potential for chemical compounds in environmental science.
properties
IUPAC Name |
N-[[3-(2-phenoxyethoxy)phenyl]methyl]hexadecan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-24-32-28-29-20-19-23-31(27-29)34-26-25-33-30-21-16-15-17-22-30/h15-17,19-23,27,32H,2-14,18,24-26,28H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUJSYHSQVTGQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)OCCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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